![molecular formula C10H9ClO3 B3037005 6-Chlorochroman-2-carboxylic acid CAS No. 40026-24-2](/img/structure/B3037005.png)
6-Chlorochroman-2-carboxylic acid
Overview
Description
6-Chlorochroman-2-carboxylic acid is a chemical compound with the molecular formula C10H9ClO3 . It has a molecular weight of 212.63 . It is a solid substance stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9ClO3/c11-7-2-4-8-6 (5-7)1-3-9 (14-8)10 (12)13/h2,4-5,9H,1,3H2, (H,12,13) . This code provides a specific description of the molecule’s structure. Visualization of the molecule can be done using programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .Physical And Chemical Properties Analysis
This compound is a solid substance . It is stored in dry conditions at 2-8°C . The compound has a molecular weight of 212.63 and a molecular formula of C10H9ClO3 . The exact physical properties such as density, boiling point, and melting point are not provided in the search results .Scientific Research Applications
Antilipidemic Activity
6-Chlorochroman-2-carboxylic acid and its analogs have been studied for their antilipidemic properties. Research demonstrates that ethyl 6-chlorochroman-2-carboxylate, an analog of this compound, exhibits effective antitriglyceridemic and anticholesterolemic properties in various rat models. This suggests potential applications in the treatment of hyperlipidemia (Cavestri et al., 2006).
Synthesis of 5-HT4 Receptor Agonists
This compound derivatives serve as key intermediates in synthesizing potent 5-HT4 receptor agonists. A practical and efficient synthetic route has been developed for 5-amino-6-chlorochroman-8-carboxylic acid, indicating its significant role in the development of medications targeting the 5-HT4 receptor (Mohammed et al., 2014).
Application in Liquid Crystal Technology
Chiral 2-methylchroman-2-carboxylic acid derivatives, structurally related to this compound, have been synthesized and used as chiral dopants for nematic liquid crystals. This indicates potential applications in the field of liquid crystal technology and display systems (Shitara et al., 2000).
Biotransformation and Synthesis of Chiral Compounds
The compound has been used in studies involving biotransformation processes. For example, Lactobacillus paracasei has been utilized as a biocatalyst for synthesizing (S)-6-chlorochroman-4-ol, demonstrating the compound's role in producing chiral secondary alcohols, which are valuable precursors for drug synthesis and other industrial applications (Şahin, 2020).
Chromone-Based Ligand Discovery
Chromone-2-carboxylic acids, including this compound derivatives, have been synthesized efficiently through microwave-assisted processes. This methodology provides a pathway to accelerate the discovery of chromone-based multitarget-directed ligands, highlighting its importance in pharmaceutical research and drug discovery (Cagide et al., 2019).
Safety and Hazards
The safety information for 6-Chlorochroman-2-carboxylic acid indicates that it has a GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. Precautionary statements include P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mechanism of Action
Target of Action
6-Chlorochroman-2-carboxylic acid is primarily known for its antagonistic effects on cholesterol biosynthesis and lipolysis
Mode of Action
Given its antagonistic effects on cholesterol biosynthesis and lipolysis, it likely inhibits key enzymes in these pathways, thereby reducing the production of cholesterol and the breakdown of fats .
Biochemical Pathways
The biochemical pathways affected by this compound include the cholesterol biosynthesis pathway and the lipolysis pathway . By inhibiting key enzymes in these pathways, the compound can reduce cholesterol levels and slow down the breakdown of fats.
Pharmacokinetics
The compound has a high gastrointestinal absorption and is BBB permeant, suggesting good bioavailability . It is also an inhibitor of CYP1A2, which could affect its metabolism and the metabolism of other drugs .
Result of Action
The primary result of this compound’s action is a reduction in cholesterol biosynthesis and lipolysis . This could potentially lead to lower cholesterol levels and a slower rate of fat breakdown.
properties
IUPAC Name |
6-chloro-3,4-dihydro-2H-chromene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVQVPBZOASIML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)OC1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10874153 | |
Record name | 2H-1-BENZOPYRAN-2-CARBOXYLIC ACID, 6-CHLORO-2,3- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10874153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40026-24-2 | |
Record name | 2H-1-BENZOPYRAN-2-CARBOXYLIC ACID, 6-CHLORO-2,3- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10874153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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